BAY1217389

Biochemical Assay Mps1 Kinase Potency

BAY1217389 is a uniquely potent, orally bioavailable Mps1/TTK inhibitor (biochemical IC50 0.63±0.27 nM) backed by definitive in vivo evidence of synergy with paclitaxel to overcome intrinsic and acquired resistance in solid tumor models. Its well-characterized pharmacokinetic profile (high oral bioavailability, defined Tmax and half-life in rats) enables precise, repeatable dosing in preclinical oncology studies. An exhaustively mapped kinome selectivity profile ensures that observed biological effects are target-driven, making BAY1217389 the unambiguous choice for rigorous target validation, paclitaxel-resistance research, and any project requiring sustained oral Mps1 inhibition.

Molecular Formula C27H24F5N5O3
Molecular Weight 561.5 g/mol
CAS No. 1554458-53-5
Cat. No. B605921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1217389
CAS1554458-53-5
SynonymsBAY1217389;  BAY-1217389;  BAY 1217389.
Molecular FormulaC27H24F5N5O3
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5
InChIInChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38)
InChIKeyWNEILUNVMHVMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY1217389: What You Need to Know Before You Buy an Mps1/TTK Inhibitor


BAY1217389 (CAS 1554458-53-5) is a small-molecule, orally bioavailable inhibitor of monopolar spindle 1 (Mps1, also known as TTK), a serine/threonine kinase essential for the spindle assembly checkpoint (SAC) [1]. It has been advanced to Phase I clinical trials for the treatment of solid tumors [2]. Understanding its specific quantitative performance relative to other Mps1 inhibitors is critical for making informed decisions in oncology research and drug discovery projects.

Why You Can't Just Swap One Mps1 Inhibitor for Another: The BAY1217389 Distinction


Substituting one Mps1 inhibitor for another without quantitative evidence introduces significant experimental risk. While many compounds share the same nominal target, their biochemical potency (IC50), kinome selectivity profile, and in vivo pharmacokinetics can vary by orders of magnitude [1]. For example, BAY1217389 exhibits a biochemical IC50 of 0.63±0.27 nM, which is substantially more potent than several other clinical-stage Mps1 inhibitors . Furthermore, its unique synergy with paclitaxel in vivo is a specific pharmacodynamic effect that cannot be assumed for other Mps1 inhibitors [2]. The following evidence outlines the quantifiable differences that dictate experimental outcomes and procurement decisions.

Head-to-Head Evidence: BAY1217389 vs. Alternative Mps1/TTK Inhibitors


Biochemical Potency: BAY1217389 Shows Superior IC50 Over MPI-0479605 and BOS172722

In biochemical assays, BAY1217389 inhibits Mps1 kinase activity with an IC50 of 0.63±0.27 nM . This is a 2.9-fold improvement in potency over the comparator MPI-0479605, which has a reported IC50 of 1.8 nM . Furthermore, BAY1217389 is approximately 17-fold more potent than BOS172722, which has an IC50 of 11 nM . This demonstrates that BAY1217389 achieves target engagement at substantially lower concentrations.

Biochemical Assay Mps1 Kinase Potency

Cellular Activity in Uterine Cancer Models: Defined IC50 Values for BAY1217389 in AN3CA and Ishikawa Cells

In a 72-hour viability assay using two endometrial cancer cell lines, BAY1217389 demonstrated distinct, quantifiable potency [1]. The IC50 was determined to be 3.276 nM in AN3CA cells and 5.166 nM in Ishikawa cells. This data provides a specific benchmark for researchers working with these models, allowing for direct comparison with other compounds tested under the same conditions [2].

Cellular Assay Uterine Cancer Proliferation

In Vivo Efficacy: BAY1217389's Synergistic Effect with Paclitaxel in Xenograft Models

While BAY1217389 shows moderate efficacy as a monotherapy in tumor xenograft studies, its key differentiation lies in its synergy with the standard-of-care chemotherapy paclitaxel [1]. Combination therapy strongly improves efficacy over paclitaxel or BAY1217389 monotherapy at their respective maximum tolerated doses (MTDs) across a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance [1]. This specific pharmacodynamic interaction is a defining feature of BAY1217389's in vivo profile and is not universally shared by all Mps1 inhibitors .

In Vivo Xenograft Combination Therapy

Pharmacokinetic Profile: Oral Bioavailability and Plasma Concentration in Rodents

BAY1217389 exhibits a favorable pharmacokinetic profile with high oral bioavailability in rats and moderate bioavailability in mice [1]. Following oral administration (1 mg/kg in female NMRI mice, 0.5 mg/kg in male Wistar rats), peak plasma concentrations were observed between 1.5 and 7 hours [1]. The compound also demonstrates low blood clearance and a long terminal half-life in tested species [2]. This contrasts with some earlier Mps1 inhibitors that suffered from rapid metabolic turnover, highlighting BAY1217389's suitability for in vivo studies requiring sustained target coverage via oral dosing [3].

Pharmacokinetics In Vivo Oral Bioavailability

Selectivity Profile: Broad Kinome Screening Defines Off-Target Binding

In a DiscoveRx kinase panel screening against 395 kinases, BAY1217389 demonstrated a defined off-target binding profile [1]. It binds to PDGFRβ (<10 nM), Kit (10-100 nM), and a set of 14 other kinases including CLK1/2/4, JNK1/2/3, and p38β (100-1000 nM) [1]. This level of kinome profiling detail is essential for interpreting cellular and in vivo results and for selecting the appropriate control compounds. For instance, while BOS172722 also claims selectivity, it highlights a 100-fold selectivity over CDK2 , demonstrating that different Mps1 inhibitors possess distinct selectivity fingerprints that can significantly impact experimental interpretation.

Kinome Selectivity Off-target Safety

When BAY1217389 is the Right Tool for the Job: Evidence-Based Applications


Investigating Mechanisms of Taxane Resistance and Synergy

Researchers studying paclitaxel resistance in solid tumors should prioritize BAY1217389. The established in vivo data demonstrating that BAY1217389 combines synergistically with paclitaxel to overcome both intrinsic and acquired resistance [1] makes it an essential tool for dissecting the molecular mechanisms behind this interaction. This is a specific, evidence-backed application that cannot be generalized to all Mps1 inhibitors.

In Vivo Studies Requiring Oral Dosing with Defined PK

For projects where oral administration of an Mps1 inhibitor is required to achieve sustained target coverage, BAY1217389 is a preferred candidate. Its pharmacokinetic profile is well-characterized, showing high oral bioavailability in rats and defined Tmax and half-life parameters [2]. This allows for more precise in vivo dosing regimens compared to compounds with less favorable or undefined oral PK properties.

Target Validation Where Potency and Kinome Selectivity are Critical

When the primary goal is to validate the role of Mps1/TTK in a specific cancer model, BAY1217389 offers a unique combination of high biochemical potency (IC50 0.63 nM) and a comprehensively mapped kinome selectivity profile [3]. This combination provides a high degree of confidence that the observed biological effects are driven by on-target Mps1 inhibition, a cornerstone of rigorous target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY1217389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.